1h-Imidazo[1,2-a]benzimidazole
Overview
Description
1H-Imidazo[1,2-a]benzimidazole is a heterocyclic compound . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and it contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, 1H-2-Phenyl- and 1-methyl-2-phenylimidazo[1,2-a]benzimidazoles were synthesized by the action of phenacyl bromide on 2-amino- and 2-methylaminobenzimidazoles and subsequent cyclization of the resulting 1-phenacyl derivatives . Another study reported the preparation of Imidazo[1,2-a]benzoazepines by Brønsted acid-mediated intramolecular alkyne-carbonyl metathesis (ACM). The starting materials, imidazole and benzimidazole derivatives, were prepared by N-alkylation, formylation, and Sonogashira cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound is complex and unique . It is a planar structure that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The structure is highly polar, as evidenced by its electric dipole moment .
Scientific Research Applications
Synthetic Methods and Derivatives:
- A study by Eynde et al. (2010) describes an expedient route to synthesize 1H-Benzimidazoles and 1H-Imidazopyridines.
- Adib et al. (2008) report an efficient synthesis of 1H-Imidazo[1,2-a][1,3]benzimidazoles under solvent-free conditions, demonstrating a novel multicomponent reaction approach (Adib et al., 2008).
- Sadek et al. (2018) developed an efficient synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, highlighting a multi-component one-pot synthesis using controlled microwave heating (Sadek et al., 2018).
Chemical Properties and Analysis:
- Kazachenko et al. (2022) conducted a comprehensive study of N-Butyl-1H-Benzimidazole, exploring its chemical properties and spectroscopic characteristics (Kazachenko et al., 2022).
- The work by Kihel et al. (2012) focuses on the NMR spectroscopy of condensed benzimidazole and imidazobenzodiazepines, providing insights into their structural and molecular dynamics (Kihel et al., 2012).
Biological and Pharmacological Applications:
- Anisimova et al. (2002) synthesized aminoketones and aminoalcohols of the Imidazo[1,2-a]benzimidazole series and explored their pharmacological activities (Anisimova et al., 2002).
- Prasad et al. (2018) describe the synthesis of imidazo[1,2-a]pyrimidine derivatives and their preliminary in vitro antimicrobial, antituberculosis, and antimalarial activities (Prasad et al., 2018).
- A study by Spasov et al. (2017) shows the synthesis of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles and their high antioxidant activity and potential for breaking cross-links of glycated proteins (Spasov et al., 2017).
Properties
IUPAC Name |
4H-imidazo[1,2-a]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPZYJRRDFZWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571541 | |
Record name | 9H-Imidazo[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247-79-0 | |
Record name | 9H-Imidazo[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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